molecular formula C7H14O2 B147248 Ethyl 2-(trideuteriomethyl)butanoate CAS No. 181878-39-7

Ethyl 2-(trideuteriomethyl)butanoate

Cat. No. B147248
M. Wt: 133.2 g/mol
InChI Key: HCRBXQFHJMCTLF-HPRDVNIFSA-N
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Description

Ethyl 2-(trideuteriomethyl)butanoate is not directly mentioned in the provided papers. However, we can infer some information based on related compounds. For instance, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate is a compound that was synthesized and structurally characterized, indicating that similar ethyl butanoate derivatives are of interest in chemical research for their potential applications and properties .

Synthesis Analysis

The synthesis of ethyl 2-(trideuteriomethyl)butanoate is not described in the provided papers. However, the synthesis of a related compound, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate, involved a reaction under reflux conditions, which suggests that the synthesis of ethyl butanoate derivatives might involve similar conditions such as heating and the use of a solvent .

Molecular Structure Analysis

While the molecular structure of Ethyl 2-(trideuteriomethyl)butanoate is not analyzed in the provided papers, the structure of a related compound was determined using techniques such as IR, 1H-NMR, mass spectrometry, and X-ray crystallography . These techniques are crucial for confirming the structure of organic compounds and could likely be applied to the analysis of Ethyl 2-(trideuteriomethyl)butanoate.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions specifically involving Ethyl 2-(trideuteriomethyl)butanoate. However, the paper on ethyl ethers and deuteriomethyl ethers of hydroxychlorobiphenyls suggests that deuterated compounds can be used in the study of metabolites and may undergo specific reactions that help in the identification and structure elucidation of these metabolites .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(trideuteriomethyl)butanoate are not directly reported in the provided papers. However, the study on the densities and volumetric properties of binary mixtures including ethyl acrylate and various alcohols provides insight into how the physical properties of similar ethyl esters might behave in mixtures, which could be relevant for understanding the properties of Ethyl 2-(trideuteriomethyl)butanoate .

Scientific Research Applications

Biodegradation and Fate in Soil and Groundwater

Ethyl 2-(trideuteriomethyl)butanoate, also known as ethyl tert-butyl ether (ETBE), is utilized in gasoline to reduce exhaust emissions and maintain high octane numbers. Its biodegradation and fate in soil and groundwater have been extensively studied. Microorganisms in soil and groundwater can degrade ETBE aerobically, primarily through hydroxylation of the ethoxy carbon by monooxygenase enzymes. This process leads to the formation of various intermediates including acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), and 2-hydroxyisobutyric acid (2-HIBA). The presence of co-contaminants like hydrocarbons can influence the aerobic biodegradation of ETBE, either by limiting it through preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).

Toxicological Review

Although ETBE is used to reduce harmful emissions, its potential for human exposure and the subsequent toxicological effects are areas of concern. Inhalation is the primary mode of exposure, leading to its retention and distribution throughout the body. ETBE is metabolized into TBA and acetaldehyde, with further metabolism leading to the formation of 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate, which are the dominant metabolites found in the urine of exposed individuals. Despite its low toxicity, there is evidence of ETBE affecting the kidney in rats and inducing centrilobular necrosis in the liver of mice under certain exposure conditions. However, ETBE does not appear to have specific effects on reproduction, development, or genetic material (Mcgregor, 2007).

Reproductive and Developmental Toxicity

Studies focusing on the developmental and reproductive toxicity (DART) of ETBE have shown that it is not selectively toxic to reproduction or embryofetal development in the absence of other manifestations of general toxicity. This is based on GLP-compliant studies and other repeat-dose general toxicology studies that administered ETBE to rodents for up to 180 days. These studies also looked at the DART potential of the main ETBE metabolite, t-butyl alcohol, and found no targeted effects on the reproductive system, nor any embryofetal effects in rabbits. However, early postnatal rat pup deaths associated with ETBE exposure do not show a clear dose-response relationship and are mostly attributed to total litter losses with evidence of maternal neglect or morbidity (Peyster, 2010).

Safety And Hazards

Ethyl 2-(trideuteriomethyl)butanoate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Contact may irritate skin, eyes, and mucous membranes . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

ethyl 2-(trideuteriomethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRBXQFHJMCTLF-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(trideuteriomethyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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